molecular formula C12H8FIO B066815 3-(4-Fluorophenoxy)iodobenzene CAS No. 188534-09-0

3-(4-Fluorophenoxy)iodobenzene

Cat. No. B066815
M. Wt: 314.09 g/mol
InChI Key: JMULVRBKALQNIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 3-(4-Fluorophenoxy)iodobenzene involves multiple steps, including halogenation, substitution, and coupling reactions. For instance, the synthesis of 4-[18F]fluoroiodobenzene, a compound with a similar structural motif, has been achieved through automated synthesis using commercially available precursors, highlighting the accessibility of fluoroiodobenzene derivatives through modern synthetic techniques (Way & Wuest, 2014).

Molecular Structure Analysis

The molecular structure of fluoroiodobenzene derivatives has been extensively studied, with investigations into the nature of C−H···F−C interactions in crystalline structures. Such studies reveal the weak acceptor capabilities of the C−F group, providing insights into the electronic properties and reactivity of these compounds (Thalladi et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of 3-(4-Fluorophenoxy)iodobenzene is influenced by the presence of the iodine and fluorine substituents, which enable it to participate in a variety of chemical reactions. For example, iodobenzene derivatives have been utilized in cascade C-O/C-C formation reactions to synthesize complex bicyclic structures, demonstrating the potential of these compounds in organic synthesis (Ngatimin et al., 2013).

Scientific Research Applications

Radiosynthesis Applications

"3-(4-Fluorophenoxy)iodobenzene" and its derivatives are instrumental in the radiosynthesis of fluorinated compounds, especially for positron emission tomography (PET). For instance, bis(4-benzyloxyphenyl)iodonium salts, related to "3-(4-Fluorophenoxy)iodobenzene," have been effective as precursors for the no-carrier-added radiosynthesis of 4-[¹⁸F]fluorophenol. This compound is a valuable intermediate for constructing more complex molecules featuring a 4-[¹⁸F]fluorophenoxy moiety, highlighting its utility in radiopharmaceutical development (Helfer et al., 2013).

Halogen Bonding in Crystal Engineering

The study of halogen bonding involving iodobenzenes, including "3-(4-Fluorophenoxy)iodobenzene," has provided insights into the assembly of complex structures. Research on halogen-bonded cocrystals between 4-(N,N-dimethylamino)pyridine and fluorinated iodobenzenes demonstrates the influence of fluorination on N···I distances, contributing to the understanding of molecular assembly in crystal engineering (Präsang, Whitwood, & Bruce, 2009).

Oxidative and Coupling Reactions

"3-(4-Fluorophenoxy)iodobenzene" serves as a reactive intermediate in oxidative and coupling reactions. The transformation of various iodobenzene derivatives through oxidative reactions has been explored, offering potential pathways for synthesizing novel organic compounds. These studies shed light on the versatility of "3-(4-Fluorophenoxy)iodobenzene" in facilitating diverse chemical transformations, including the synthesis of novel fluorinated molecules and the exploration of halogen bonding interactions for crystal design (Ochiai, 2007).

Environmental and Biodegradation Studies

While not directly involving "3-(4-Fluorophenoxy)iodobenzene," studies on the degradation of related halogenated compounds, such as fluorobenzene, by microorganisms like Burkholderia fungorum, provide a context for understanding the environmental fate and potential biodegradation pathways of fluorinated aromatic compounds. These insights are crucial for assessing the environmental impact and developing strategies for the remediation of halogenated pollutants (Strunk & Engesser, 2013).

Safety And Hazards

The safety information for 3-(4-Fluorophenoxy)iodobenzene includes the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302-H315-H320-H335, indicating that it is harmful if swallowed or inhaled . Precautionary statements include P264-P270-P301+P312-P330, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-fluoro-4-(3-iodophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FIO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMULVRBKALQNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372004
Record name 3-(4-fluorophenoxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenoxy)iodobenzene

CAS RN

188534-09-0
Record name 3-(4-fluorophenoxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 188534-09-0
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